molecular formula C13H16N2OS B2915951 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one CAS No. 854137-76-1

1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one

Cat. No.: B2915951
CAS No.: 854137-76-1
M. Wt: 248.34
InChI Key: BQGIEEQCVPLFQW-UHFFFAOYSA-N
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Description

1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetone. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects . The thiazole ring plays a crucial role in these interactions, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

When compared to other thiazole-containing compounds, 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one stands out due to its unique structure and reactivity. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and bioactivity profiles .

Properties

IUPAC Name

1-[4-[(5-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-3-12-8-14-13(17-12)15-11-6-4-10(5-7-11)9(2)16/h4-7,12H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGIEEQCVPLFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN=C(S1)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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